molecular formula C18H21N5O B6687368 3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one

3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B6687368
M. Wt: 323.4 g/mol
InChI Key: MHXUDVHIAWSMFB-INIZCTEOSA-N
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Description

3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features an indole ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, cyclization, and functional group transformations to introduce the triazole and pyrrolidine moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or microbial infections.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact pathways and molecular interactions depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-ol: This compound differs by having a hydroxyl group instead of a ketone group.

    3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-2-one: This compound has a different position for the ketone group.

    3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-amine: This compound features an amine group instead of a ketone group.

Uniqueness

The uniqueness of 3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(1H-indol-5-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(6-4-14-3-5-17-15(12-14)7-8-19-17)23-10-1-2-16(23)13-22-11-9-20-21-22/h3,5,7-9,11-12,16,19H,1-2,4,6,10,13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXUDVHIAWSMFB-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CC3=C(C=C2)NC=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC2=CC3=C(C=C2)NC=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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